tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
CAS No.: 616875-90-2
Cat. No.: VC3421234
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 616875-90-2 |
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Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl (4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Standard InChI Key | WHVRANRQYMSGMH-MNOVXSKESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCCN2 |
SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |
Introduction
Structural Characteristics and Properties
Molecular Structure and Identification
Tert-butyl decahydro-1,6-naphthyridine-6-carboxylate belongs to the naphthyridine class of heterocyclic compounds, featuring a fully saturated (decahydro) bicyclic system with two nitrogen atoms at the 1 and 6 positions. Its formal IUPAC name is tert-butyl (4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate . The molecule consists of a decahydro-1,6-naphthyridine core structure with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, creating a carbamate functionality.
The compound has been assigned several registry numbers and synonyms in chemical databases, including:
Physical and Chemical Properties
The physical characteristics of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate include:
Property | Value |
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Molecular Formula | C₁₃H₂₄N₂O₂ |
Molecular Weight | 240.34 g/mol |
Physical State | Solid (at room temperature) |
Stereochemistry | (4aR,8aR) configuration |
SMILES Notation | CC(C)(C)OC(=O)N1CC[C@@H]2C@@HCCCN2 |
The compound features two defined stereogenic centers at positions 4a and 8a with R configuration, contributing to its three-dimensional structure and potentially influencing its biological activity . The tert-butyl ester group provides protection for the amine functionality and enhances the molecule's lipophilicity, which can affect its pharmacokinetic properties.
Synthetic Approaches
General Synthesis Strategy
The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate typically involves a multi-step process that begins with the formation of the naphthyridine core structure, followed by saturation of the aromatic rings and selective functionalization of one nitrogen atom with a tert-butoxycarbonyl (Boc) group. The synthetic pathway often requires careful control of reaction conditions to ensure stereoselective outcomes, particularly for establishing the correct stereochemistry at positions 4a and 8a.
Specific Synthetic Methods
One potential synthetic route involves the reduction of a suitable 1,6-naphthyridine precursor to form the decahydro core. This transformation generally employs hydrogenation reactions under controlled conditions to ensure complete reduction of both rings. The literature on naphthyridine chemistry indicates that such reductions can be performed using hydrogen gas with appropriate catalysts under pressure .
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is primarily determined by its two main functional components:
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The tert-butyl carbamate (Boc) group, which can undergo typical carbamate reactions such as deprotection under acidic conditions or thermal cleavage.
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The secondary amine (NH) function, which provides a site for further functionalization through alkylation, acylation, or other transformations.
The compound's secondary amine can participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex structures. The saturated nature of the bicyclic system differentiates its reactivity from aromatic naphthyridines, typically making it more susceptible to nucleophilic rather than electrophilic reactions.
Transformations in Synthetic Pathways
The tert-butyl decahydro-1,6-naphthyridine-6-carboxylate scaffold serves as an important intermediate in medicinal chemistry research. A notable transformation involves the removal of the Boc protecting group under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane), liberating the secondary amine for further functionalization.
Research indicates that this compound can be used in the synthesis of more complex structures through reactions at the unprotected nitrogen atom. For example, a study on matrine analogs describes the conversion of a related compound, tert-butyl (1R,3aS,10aR,10bS)-1-[4-(3-bromoanilino)-4-oxobutyl]octahydro-1H,4H-pyrido[3,2,1-ij] naphthyridine-2(3H)-carboxylate, into the corresponding deprotected analog, which exhibited enhanced antiproliferative activity .
Applications in Medicinal Chemistry
Structure-Activity Relationships
Research on matrine analogs containing the naphthyridine scaffold has revealed important structure-activity relationships that may be relevant to tert-butyl decahydro-1,6-naphthyridine-6-carboxylate. In one study, the removal of the Boc group and subsequent functionalization with amide groups containing halogenated aromatic rings led to compounds with enhanced anticancer properties .
The specific stereochemistry at positions 4a and 8a appears to be crucial for biological activity, as demonstrated in the study of analogs where the (4aR,8aR) configuration showed different activity profiles compared to other stereoisomers. This suggests that the three-dimensional arrangement of the decahydro-1,6-naphthyridine scaffold plays a significant role in its interaction with biological targets .
Structure-Based Drug Design Applications
Molecular Modeling Studies
Molecular modeling studies involving compounds related to tert-butyl decahydro-1,6-naphthyridine-6-carboxylate have provided valuable insights into their potential mechanisms of action. Docking studies have revealed that derivatives of this compound can interact with specific protein targets through hydrogen bonding and other non-covalent interactions .
In one notable example, a derivative lacking the Boc group formed a hydrogen bond with SER91 and a halogen bond with GLN320 on the binding site of annexin A2, potentially explaining its enhanced biological activity compared to the Boc-protected precursor . This suggests that while tert-butyl decahydro-1,6-naphthyridine-6-carboxylate itself may serve primarily as a synthetic intermediate, its derivatives upon deprotection can engage in meaningful biological interactions.
Comparison with Related Compounds
The structural features of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate can be compared with related naphthyridine compounds to better understand its potential applications. The table below outlines key structural differences and their implications:
Compound | Key Structural Features | Potential Advantages |
---|---|---|
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate | Fully saturated rings, Boc protection | Synthetic intermediate, Enhanced stability |
Partially hydrogenated analogs | Partially unsaturated rings | Enhanced rigidity, Potential π-interactions |
Deprotected analogs | Free secondary amine | Increased reactivity, Direct target interaction |
Functionalized derivatives | Various N-substituents | Tailored biological activity, Modified pharmacokinetics |
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure and stereochemistry of this compound.
In ¹H-NMR spectra, characteristic signals include:
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A singlet at approximately δ 1.4-1.5 ppm representing the nine protons of the tert-butyl group
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Complex multiplets for the methylene and methine protons of the decahydro-naphthyridine ring system
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Distinct signals for protons adjacent to the nitrogen atoms
Mass spectrometry typically shows a molecular ion peak at m/z 240, corresponding to the molecular weight of the compound, with fragmentation patterns that often include the loss of the tert-butyl group (m/z 57) and other characteristic fragments.
Chromatographic Analysis
The analysis and purification of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate commonly employ chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection provides an effective method for assessing the purity of this compound, while preparative chromatography can be used for isolation and purification.
Typical HPLC conditions for analysis might include:
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C18 reversed-phase column
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Mobile phase: acetonitrile/water gradient with suitable buffer
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UV detection at 210-220 nm
Future Research Directions
Synthetic Methodology Development
The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate and its derivatives presents opportunities for the development of improved synthetic methodologies. Future research might focus on:
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Development of stereoselective synthetic routes to control the configuration at positions 4a and 8a
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Exploration of catalytic methods for the efficient reduction of naphthyridine precursors
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Investigation of green chemistry approaches to improve the sustainability of the synthetic pathway
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Design of one-pot procedures to streamline the synthesis process
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